molecular formula C16H24 B14538822 1-(1-Methylcyclohexyl)-2-(propan-2-yl)benzene CAS No. 62273-16-9

1-(1-Methylcyclohexyl)-2-(propan-2-yl)benzene

Cat. No.: B14538822
CAS No.: 62273-16-9
M. Wt: 216.36 g/mol
InChI Key: ORGXSILVLINYFD-UHFFFAOYSA-N
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Description

1-(1-Methylcyclohexyl)-2-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 1-methylcyclohexyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclohexyl)-2-(propan-2-yl)benzene typically involves the alkylation of benzene with 1-methylcyclohexyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclohexyl)-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

1-(1-Methylcyclohexyl)-2-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclohexyl)-2-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which can include modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylcyclohexyl)-2-(methyl)benzene
  • 1-(1-Methylcyclohexyl)-2-(ethyl)benzene
  • 1-(1-Methylcyclohexyl)-2-(butyl)benzene

Uniqueness

1-(1-Methylcyclohexyl)-2-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

62273-16-9

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-(1-methylcyclohexyl)-2-propan-2-ylbenzene

InChI

InChI=1S/C16H24/c1-13(2)14-9-5-6-10-15(14)16(3)11-7-4-8-12-16/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3

InChI Key

ORGXSILVLINYFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2(CCCCC2)C

Origin of Product

United States

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